molecular formula C12H15ClN2OS B4115877 N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide

N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide

Cat. No. B4115877
M. Wt: 270.78 g/mol
InChI Key: ZVXXVQISVFRZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyrate (GHB) and has been shown to inhibit the enzyme responsible for GHB metabolism, leading to increased levels of GHB in the brain.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 works by inhibiting the enzyme responsible for the metabolism of GHB, leading to increased levels of GHB in the brain. GHB is a neurotransmitter that has been shown to play a role in addiction and other neurological disorders. By increasing GHB levels in the brain, N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 may help to reduce drug-seeking behavior and other symptoms of addiction.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 has been shown to increase GHB levels in the brain, which may lead to changes in neurotransmitter activity and neuronal signaling. Studies have also shown that N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 can reduce the activity of the dopamine reward pathway, which is thought to play a role in addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 is that it has been extensively studied in animal models of addiction, and clinical trials in humans have shown promising results. However, one limitation is that the long-term effects of N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 on brain function and behavior are not well understood.

Future Directions

Future research on N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 could focus on further understanding its mechanism of action and how it affects neurotransmitter activity and neuronal signaling. Additionally, studies could investigate the potential use of N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 in treating other neurological disorders, such as depression and anxiety. Finally, research could explore the development of new compounds based on N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 that may have improved efficacy and fewer side effects.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 has been extensively studied for its potential use in treating addiction, particularly addiction to cocaine and alcohol. Studies have shown that N-(5-chloro-2-methoxyphenyl)-1-pyrrolidinecarbothioamide-109 can reduce drug-seeking behavior and relapse in animal models of addiction, and clinical trials in humans have shown promising results in reducing cocaine use.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-16-11-5-4-9(13)8-10(11)14-12(17)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXXVQISVFRZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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